2-[(1E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]BENZOIC ACID
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Overview
Description
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C16H14N2O3/c19-15(10-12-6-2-1-3-7-12)18-17-11-13-8-4-5-9-14(13)16(20)21/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11+. This string represents the molecular structure of the compound.Scientific Research Applications
Crystal Structure and Molecular Docking Studies
The Schiff base derivative, closely related to 2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid, demonstrates significant properties in terms of crystal structure and molecular docking. Studies on these compounds reveal interesting aspects of non-covalent interactions stabilizing the crystal structures and their potential antibiotic potency through docking against DNA gyrase (Asegbeloyin et al., 2019).
Synthesis of N-amino-3-hydroxy-2-phenyl-4(1H)-quinolinone
Research indicates the potential use of similar compounds in the synthesis of N-amino-3-hydroxy-2-phenyl-4(1H)-quinolinone, a process involving multiple steps and highlighting the reactivity of these compounds (Spáčilová et al., 2006).
Azo-Benzoic Acid Derivatives
The study of azo-benzoic acids, which are structurally related, demonstrates their potential applications in developing various dyes and pigments. Their synthesis and characterization involve advanced spectroscopic techniques and explore the acid-base dissociation and azo-hydrazone tautomerism in solution (Baul et al., 2009).
Biological Activity of Novel Amino Acid Derivatives
The coupling of benzoic acid hydrazides with N-protected L-amino acids has shown promising results in antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Khattab, 2005).
Catalytic Applications in Alkyne Reactions
The methoxycarbonylation of alkynes, catalyzed by palladium complexes, indicates the potential use of benzoic acid derivatives in catalytic processes, contributing to the formation of unsaturated esters and diesters (Magro et al., 2010).
Antibacterial Activity of Novel Compounds
Research on N-substituted-3-chloro-2-azetidinones, involving compounds structurally similar to 2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid, has shown notable antibacterial activity. This highlights their potential use in developing new antibacterial agents (Chavan & Pai, 2007).
Safety and Hazards
While specific safety and hazard information for “2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, benzoic acid, a related compound, can cause skin irritation and serious eye damage .
Future Directions
Properties
IUPAC Name |
2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(10-12-6-2-1-3-7-12)18-17-11-13-8-4-5-9-14(13)16(20)21/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJKXQFBRPPTBA-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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